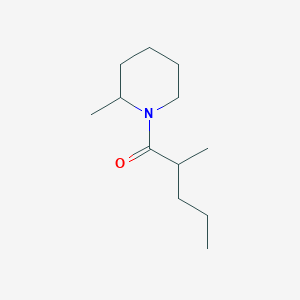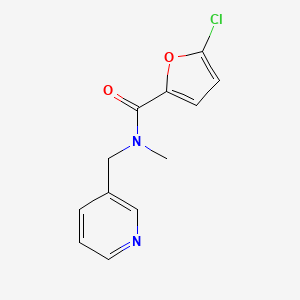
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential applications in epigenetic research. It was first identified as a selective inhibitor of G9a, a histone methyltransferase that plays a crucial role in regulating gene expression through chromatin modification. Since its discovery, BIX-01294 has been widely used as a tool compound to investigate the biological functions of G9a and its role in various cellular processes.
作用机制
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone exerts its inhibitory effect on G9a by binding to the SET domain of the enzyme, which is responsible for its methyltransferase activity. This binding prevents the enzyme from accessing its substrate, histone H3, and inhibits the methylation of H3K9. This leads to changes in chromatin structure and gene expression, which can have profound effects on cellular behavior and differentiation.
Biochemical and Physiological Effects:
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have a range of biochemical and physiological effects, depending on the cell type and context in which it is used. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, and to inhibit the growth and metastasis of cancer cells in vitro and in vivo. 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease.
实验室实验的优点和局限性
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has several advantages as a tool compound for epigenetic research. It is highly selective for G9a and GLP, and has minimal off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has some limitations. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. It also has limited bioavailability and may not be suitable for in vivo studies.
未来方向
There are several future directions for research on 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone and its applications in epigenetic research. One area of interest is the development of more potent and selective inhibitors of G9a and GLP, which could have greater therapeutic potential for cancer and neurodegenerative diseases. Another area of interest is the investigation of the downstream effects of G9a inhibition on chromatin structure and gene expression, and how these changes contribute to cellular behavior and differentiation. Finally, 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone could be used as a tool compound to investigate the role of G9a in other cellular processes, such as DNA repair and cell cycle regulation.
合成方法
The synthesis of 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone involves several steps, including the condensation of 2-benzylbenzimidazole and 2,3-dihydroindole, followed by the addition of ethyl chloroacetate and subsequent hydrolysis to yield the target compound. The synthesis of 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been optimized to improve its purity and yield, and various modifications have been made to the synthetic route to facilitate large-scale production.
科学研究应用
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been extensively studied for its potential applications in epigenetic research. It has been shown to selectively inhibit G9a and its homolog GLP, which are responsible for the methylation of histone H3 lysine 9 (H3K9). By blocking this process, 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone can alter chromatin structure and gene expression, leading to changes in cellular behavior and differentiation. 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been used to investigate the role of G9a in various cellular processes, including stem cell differentiation, cancer progression, and neurodegenerative diseases.
属性
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c28-24(26-15-14-19-10-4-6-12-21(19)26)17-27-22-13-7-5-11-20(22)25-23(27)16-18-8-2-1-3-9-18/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNUGXNFZGRTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N=C3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)
![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)






![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)
![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)


